N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea, also known as MPTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPTU is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, enhance the efficacy of chemotherapy drugs, and reduce the production of inflammatory cytokines. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea is its potential applications in cancer research. This compound has been shown to be effective in inhibiting the growth of cancer cells and enhancing the efficacy of chemotherapy drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the study of N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea include further investigating its potential applications in cancer research and other fields, as well as optimizing its synthesis method for better yield and purity.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-15-8-3-4-9-16(15)22-11-10-18-17(20)19-13-6-5-7-14(12-13)23-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYPVCKXXZWNGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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